N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and naphthalene derivatives, such as:
- N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxo-1(4H)-naphthalenylidene]-4-isopropylbenzenesulfonamide .
- N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxo-1(4H)-naphthalenylidene]-4-ethoxybenzenesulfonamide.
Uniqueness
What sets N-[(1Z)-3-[(5-CHLORO-2-METHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-METHOXYBENZENE-1-SULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzene moiety, in particular, may enhance its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C24H19ClN2O4S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(NZ)-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H19ClN2O4S/c1-15-7-8-16(25)13-21(15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-32(29,30)18-11-9-17(31-2)10-12-18/h3-14,26H,1-2H3/b27-22- |
InChI Key |
BBCFZPCTFOPFHK-QYQHSDTDSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.